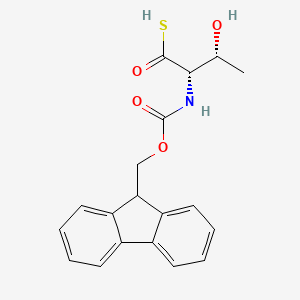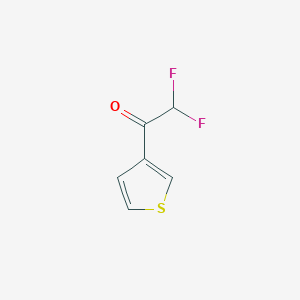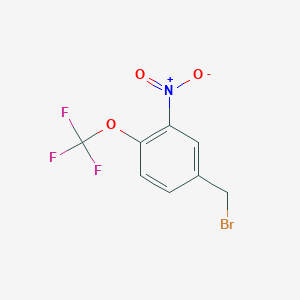
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of three distinct aromatic rings: a 2,4-dinitrophenyl group, a 4-fluorophenyl group, and a phenyl group
Métodos De Preparación
The synthesis of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dinitrophenylhydrazine with 4-fluorobenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Aromatic Substitution:
The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, and maintaining the reaction temperature between 80-120°C.
Análisis De Reacciones Químicas
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and fluoro-substituted pyrazole derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of amino-substituted pyrazoles.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents on the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, acetonitrile), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions include various substituted pyrazole derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites of target proteins, modulating their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole: Lacks the 4-fluorophenyl group, resulting in different electronic and steric properties.
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole:
1-(2,4-Dinitrophenyl)-5-phenyl-1H-pyrazole: Lacks the 4-fluorophenyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of three distinct aromatic groups, which confer specific electronic, steric, and reactivity properties that differentiate it from other pyrazole derivatives.
Propiedades
| 669714-88-9 | |
Fórmula molecular |
C21H13FN4O4 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-5-(4-fluorophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C21H13FN4O4/c22-16-8-6-15(7-9-16)20-13-18(14-4-2-1-3-5-14)23-24(20)19-11-10-17(25(27)28)12-21(19)26(29)30/h1-13H |
Clave InChI |
AGLIEIWWQPDVTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
